Home > Products > Screening Compounds P10058 > 1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea
1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea - 1172256-33-5

1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea

Catalog Number: EVT-2898732
CAS Number: 1172256-33-5
Molecular Formula: C24H22N4O4
Molecular Weight: 430.464
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-(2-(3-(4-([18F]Fluoromethoxy- d2)phenyl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([18F]9) []

Compound Description: This compound, also known as [18F]9, is a positron emission tomography (PET) ligand designed for imaging phosphodiesterase 10A (PDE10A) in the brain. It displays high binding affinity to PDE10A (Ki = 2.9 nM) and suitable lipophilicity (log D = 2.2) []. Studies in rats demonstrated a higher binding potential (BPND) in the striatum compared to its predecessor, [18F]MNI-659 [].

2. 2-(2-(3-(4-(2-fluoroethoxy)phenyl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([18F]MNI-659) [, , ]

Compound Description: [18F]MNI-659 serves as a PET ligand designed for imaging PDE10A in the human brain [, , ]. It has been investigated as a potential biomarker for early Huntington's disease, exhibiting reduced striatal uptake in premanifest and early manifest HD participants compared to healthy volunteers [].

3. 6-chloro-2-(chloromethyl)-3-phenylquinazolin-4(3H)-one []

Compound Description: This compound is a key intermediate in synthesizing substituted (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite derivatives for evaluating their antimicrobial activity [].

4. 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177) []

Compound Description: BMS-935177 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), an enzyme implicated in various autoimmune diseases []. It exhibits an excellent pharmacokinetic profile, demonstrated in vivo activity, and an acceptable safety profile [].

5. N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide []

Compound Description: The paper primarily focuses on elucidating the crystal structure of this compound, determined through X-ray diffraction analysis []. The study describes the molecular conformation and intermolecular interactions within the crystal lattice [].

6. Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate []

Compound Description: This paper focuses on characterizing the crystal structure of this compound, determined through X-ray diffraction analysis []. The study describes the planar nature of the quinazoline ring system and its spatial orientation relative to the phenyl ring [].

Overview

1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is a complex organic compound characterized by its unique structure and potential biological activities. This compound belongs to a class of molecules known for their diverse applications in medicinal chemistry and pharmacology.

Source

The compound can be synthesized through various organic reactions involving starting materials that are commercially available. Its structural complexity makes it a subject of interest in synthetic organic chemistry.

Classification

This compound is classified as a urea derivative, featuring a quinazoline moiety, which is known for its pharmacological significance. It may exhibit properties that are beneficial in the development of therapeutic agents.

Synthesis Analysis

Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea typically involves multi-step organic reactions. The general approach includes:

  1. Formation of the Quinazoline Core: This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  2. Urea Formation: The introduction of the urea functionality is usually performed via the reaction of isocyanates with amines or through direct condensation methods.

Technical Details

The synthesis may require specific reagents, solvents, and controlled temperatures to ensure high yields and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.

Molecular Structure Analysis

Structure

The molecular formula for 1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is C21H24N4O4C_{21}H_{24}N_{4}O_{4}. The structure consists of:

  • A dimethoxyphenyl group contributing to its aromatic character.
  • A quinazoline ring that enhances its biological activity.
  • A urea functional group that plays a crucial role in its reactivity and interactions.

Data

The molecular weight of this compound is approximately 396.44 g/mol. The arrangement of atoms within the molecule can be depicted using various visualization tools or software for detailed analysis.

Chemical Reactions Analysis

Reactions

1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea can participate in several chemical reactions:

  1. Nucleophilic Substitution: The urea nitrogen can undergo nucleophilic attack under suitable conditions.
  2. Hydrolysis: The urea moiety may hydrolyze in the presence of water or acids.
  3. Oxidation/Reduction: Depending on the functional groups present, oxidation or reduction reactions can occur.

Technical Details

The specific conditions for these reactions (e.g., temperature, pressure, catalysts) will vary based on the desired outcome and should be optimized for each reaction type.

Mechanism of Action

Process

The mechanism of action for 1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea likely involves interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  2. Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Data

Further studies would be necessary to elucidate the precise molecular targets and pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea typically exhibits:

  • Appearance: Often appears as a solid crystalline substance.
  • Solubility: Solubility in organic solvents varies; polar solvents may enhance solubility due to the presence of polar functional groups.

Chemical Properties

The compound's reactivity can be influenced by factors such as pH and temperature. It may exhibit stability under standard laboratory conditions but should be stored appropriately to prevent degradation.

Applications

Scientific Uses

1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting various diseases.
  2. Biological Research: Investigated for its potential effects on cellular processes and pathways.
  3. Pharmaceutical Development: May serve as a scaffold for designing more potent compounds with improved bioactivity.

Properties

CAS Number

1172256-33-5

Product Name

1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)urea

Molecular Formula

C24H22N4O4

Molecular Weight

430.464

InChI

InChI=1S/C24H22N4O4/c1-15-25-20-11-9-16(13-19(20)23(29)28(15)18-7-5-4-6-8-18)26-24(30)27-17-10-12-21(31-2)22(14-17)32-3/h4-14H,1-3H3,(H2,26,27,30)

InChI Key

NGZGYGOWHPDDPC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)N1C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.